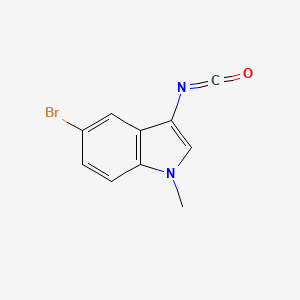
5-Bromo-3-isocyanato-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-isocyanato-1-methyl-1H-indole is an organic compound with the CAS Number: 1080028-71-2 . It has a molecular weight of 251.08 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-3-isocyanato-1-methyl-1H-indole . The InChI code for this compound is 1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-isocyanato-1-methylindole is 251.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Synthesis and Characterization
A comprehensive experiment designed to synthesize and characterize 5-bromo-1-methylgramine derivatives highlights the potential of 5-bromo-3-isocyanato-1-methylindole as a precursor in synthetic organic chemistry. Through a series of reactions including Hofmann alkylation, Mannich reaction, and salification, starting from 5-bromoindole, a variety of derivatives were synthesized. This process not only enhances students' experimental skills but also fosters their interest in scientific research and innovation (Lu et al., 2021).
Antimicrobial Activity
Research into novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide, followed by bromination to yield 5-bromo derivatives, showcases the antimicrobial potential of bromo-containing compounds. These compounds have demonstrated significant antibacterial and antifungal activities in preliminary screenings (Lamani et al., 2009).
Cancer Cell Line Impact
The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins through electrophilic substitution highlights their application in cancer research. The brominated compounds exhibited increased anticancer activity against leukemia cell lines, indicating the potential of brominated indoles in therapeutic applications (Očenášová et al., 2015).
Antiproliferative Agents
The development of pyridone-annelated isoindigos, with specific substitutions including bromo derivatives, as antiproliferative agents against various cancer cell lines emphasizes the significance of bromo-substituted compounds in medicinal chemistry. These compounds, particularly with chloro and bromo substitutions, showed strong and selective activities, underscoring their potential as anticancer agents (Saleh et al., 2014).
Safety and Hazards
Orientations Futures
Indole and its derivatives have been attracting increasing attention in recent years due to their wide range of biological activities and potential therapeutic applications . They are being explored for their potential use in the treatment of various diseases, as well as in industrial applications such as flavor and fragrance applications . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest promising future directions for research and applications involving indole derivatives like 5-Bromo-3-isocyanato-1-methylindole.
Propriétés
IUPAC Name |
5-bromo-3-isocyanato-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSWKIHLYUTWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-isocyanato-1-methylindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)
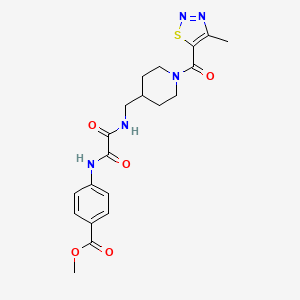

![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)
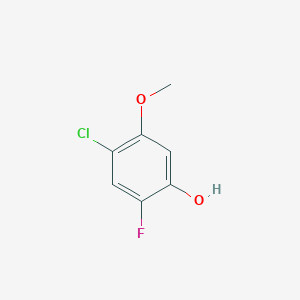
![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)
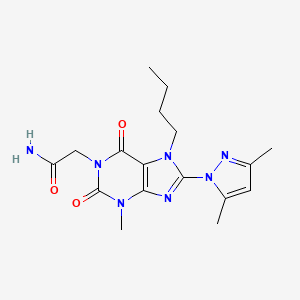

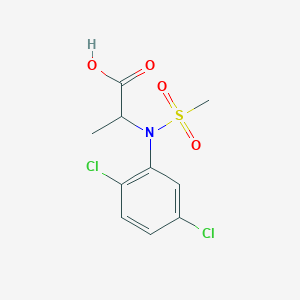
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)
